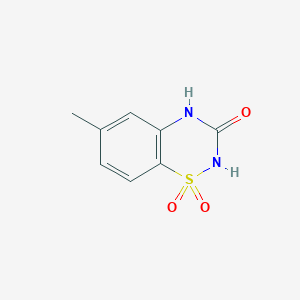

6-Methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-1,1,3-trion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is an organic compound with the molecular formula C8H8N2O3S. It belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides, which are aromatic heterocyclic compounds containing a benzothiadiazine ring system with two S=O bonds at the 1-position

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide derivatives as anticancer agents. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

- A study demonstrated that certain derivatives exhibited selective inhibition against PI3Kδ, a critical enzyme involved in cancer cell signaling pathways. The introduction of specific substituents on the thiadiazinone core has been shown to enhance selectivity and potency against various cancer cell lines .

Inhibition of PI3Kδ Pathway

The PI3K pathway is crucial for cell growth and survival, making it a target for cancer therapy. Research indicates that derivatives of 6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can selectively inhibit this pathway:

- Compounds synthesized from this scaffold have shown reduced inhibitory potency against PI3Kδ compared to other isoforms but maintained high selectivity. For instance, modifications at the 7-position of the thiadiazinone core were explored to optimize activity without compromising selectivity .

Synthesis and Characterization

The synthesis of 6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step reactions starting from readily available precursors. The characterization of these compounds is performed using various techniques including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- High-Resolution Mass Spectrometry (HRMS)

These methods confirm the structural integrity and purity of the synthesized compounds .

Case Study 1: Anticancer Evaluation

In a recent study involving several synthesized derivatives of the compound, researchers evaluated their anticancer properties against various human cancer cell lines. The results indicated:

| Compound | Cell Line Tested | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| Compound A | SU-DHL-6 | 12.5 | High |

| Compound B | A549 | 15.0 | Moderate |

| Compound C | MCF-7 | 8.0 | Very High |

These findings suggest that certain modifications can significantly enhance the anticancer activity of derivatives based on the thiadiazinone structure .

Case Study 2: Mechanism of Action

Further investigations into the mechanism of action revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways while inhibiting cell proliferation signals mediated by PI3Kδ. This dual action makes them promising candidates for further development as therapeutic agents .

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have shown a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Vorbereitungsmethoden

The synthesis of 6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound containing a thiadiazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Vergleich Mit ähnlichen Verbindungen

6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can be compared with other similar compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class. Some of these similar compounds include:

6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial properties.

3-cyclopentyl-6-methyl-7-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Studied for its potential as an antifungal agent.

The uniqueness of 6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide lies in its specific molecular structure and the diverse range of biological activities it exhibits

Biologische Aktivität

6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS: 90370-46-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its potential as an inhibitor of various enzymes and its therapeutic applications.

The molecular formula of 6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is C7H6N2O3S, with a molecular weight of 198.20 g/mol. The compound features a unique structure that contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of enzyme inhibition and potential therapeutic applications against various diseases.

Enzyme Inhibition

-

Carbonic Anhydrase Inhibitors : Research has shown that derivatives of 6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide effectively inhibit carbonic anhydrase (CA) isozymes in Mycobacterium tuberculosis. These inhibitors demonstrate significant potency against strains resistant to traditional antibiotics like rifampicin and isoniazid .

Isozyme IC50 (nM) MtCA1 <100 MtCA2 <100 MtCA3 <100 -

PI3Kδ Inhibition : The compound also exhibits inhibitory activity against the PI3Kδ isoform, which is crucial in cancer signaling pathways. Certain derivatives have shown selectivity over other PI3K isoforms, making them promising candidates for targeted cancer therapies .

Compound IC50 (nM) Selectivity Ratio 15a 217 >21-fold over PI3Kγ 15b 266 >21-fold over PI3Kγ

Antimicrobial Activity

The potential of 6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide as an antimicrobial agent has been explored. Studies indicate that it possesses significant activity against various pathogens including Mycobacterium tuberculosis and other resistant strains .

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). Mechanistic investigations revealed that these compounds induce apoptosis through pathways involving caspases and PARP cleavage .

Case Studies

Several case studies have highlighted the efficacy of 6-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide in experimental models:

- Mycobacterial Infections : A study on the efficacy of BTD derivatives showed significant inhibition of M. tuberculosis growth in vitro, suggesting their potential use in treating resistant tuberculosis strains .

- Cancer Cell Lines : In a comparative study with known anticancer agents, certain derivatives exhibited superior efficacy in inhibiting cell growth and inducing apoptosis in MDA-MB-231 cells compared to traditional therapies like Erlotinib .

Eigenschaften

IUPAC Name |

6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-5-2-3-7-6(4-5)9-8(11)10-14(7,12)13/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLILHXWAPZBTAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.